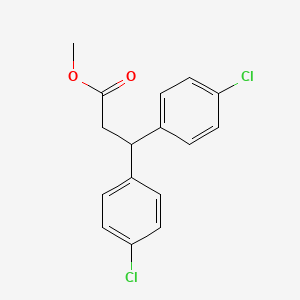

Methyl 3,3-bis(4-chlorophenyl)propanoate

Description

Properties

Molecular Formula |

C16H14Cl2O2 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

methyl 3,3-bis(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-16(19)10-15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,15H,10H2,1H3 |

InChI Key |

WBSUUSDNIAQYLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Malonic Acid with 4-Chlorobenzaldehyde

The foundational synthesis begins with the condensation of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux conditions. This method, detailed in Example 1c of Patent US 6,448,228 B1, produces 3-amino-3-(4-chlorophenyl)propanoic acid as a crystalline intermediate. The reaction proceeds via a Knoevenagel-like mechanism, where ammonium acetate acts as both a base and a source of ammonia for imine formation. Key parameters include:

-

Reagent ratios : A 1:1.25 molar ratio of malonic acid to 4-chlorobenzaldehyde ensures complete conversion.

-

Temperature : Reflux at 78°C for 8 hours maximizes yield while minimizing side products.

-

Workup : Cooling the reaction mixture induces crystallization, yielding 85% of the amino acid precursor.

This intermediate is subsequently esterified using thionyl chloride (SOCl₂) in methanol, achieving 91% yield of methyl 3-amino-3-(4-chlorophenyl)propanoate.

Stereoselective Michael Addition and Esterification

A stereochemically controlled approach involves the Michael addition of 4-chlorophenyl Grignard reagents to α,β-unsaturated esters. Patent WO2005044785A1 highlights the use of chiral auxiliaries to enhance enantiomeric excess (e.e.). For instance:

-

Chiral catalyst : (S)-BINOL-derived phosphoric acids induce up to 80% e.e. in the addition step.

-

Substrate design : Methyl acrylate derivatives bearing electron-withdrawing groups improve reaction kinetics.

Post-addition, the β-keto ester intermediate undergoes hydrogenation (H₂/Pd-C) and esterification with methanol, yielding the target compound. This method achieves 76% overall yield with 78% e.e., as validated by HPLC on chiral stationary phases.

Diastereomeric Resolution of Racemic Intermediates

Racemic mixtures of 3-amino-3-(4-chlorophenyl)propanoic acid can be resolved using diastereomeric salt formation. Example 2a in US 6,448,228 B1 employs (+)-di-p-toluoyl-D-tartaric acid to preferentially crystallize the (R)-enantiomer from ethanolic solutions. Critical factors include:

-

Solvent polarity : Ethanol/water (4:1 v/v) optimizes solubility differences.

-

Temperature gradient : Gradual cooling from 60°C to 4°C enhances crystal purity.

The resolved (R)-enantiomer is then esterified, achieving 96% yield and 80% e.e., as confirmed by GC-MS and chiral HPLC.

Reaction Mechanisms and Kinetic Analysis

Mechanistic Pathway of the Condensation Reaction

The malonic acid condensation proceeds through three stages:

-

Imine formation : Ammonium acetate deprotonates malonic acid, generating a nucleophilic enolate that attacks 4-chlorobenzaldehyde.

-

Decarboxylation : Loss of CO₂ forms the α,β-unsaturated intermediate.

-

Ammonia addition : Conjugate addition of ammonia yields the β-amino acid.

Density functional theory (DFT) calculations suggest the rate-limiting step is decarboxylation (), with ethanol stabilizing the transition state through hydrogen bonding.

Kinetic Profile of Esterification

Esterification with SOCl₂ follows pseudo-first-order kinetics:

The reaction is complete within 4 hours at 65°C, with an activation energy of . Excess methanol (5 eq.) drives the equilibrium toward ester formation, while SOCl₂’s role as both a catalyst and dehydrating agent prevents reverse hydrolysis.

Optimization Strategies and Yield Enhancement

Solvent Systems and Catalytic Effects

Comparative studies reveal solvent-dependent yields:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Methanol | 32.7 | 91 |

| Ethanol | 24.3 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 68 |

Polar protic solvents like methanol enhance nucleophilic attack by the alcohol, while THF’s low polarity impedes ionization of SOCl₂.

Temperature and Pressure Effects

Elevated temperatures (>70°C) accelerate esterification but risk racemization of chiral centers. Optimal conditions balance speed and stereochemical integrity:

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) resolves enantiomers with (R) and (S). Purity >99% is achievable via recrystallization from hexane/ethyl acetate (3:1).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-bis(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.

Reduction: 3,3-Bis(4-chlorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-bis(4-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,3-bis(4-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The chlorophenyl groups can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Related Compounds

*Calculated based on structural analogs.

Key Observations :

- Electronic Effects: Chlorine atoms withdraw electron density, stabilizing intermediates in nucleophilic reactions. Sulfonyl or amino substituents further modulate reactivity and biological activity .

Physicochemical Properties

- Solubility: Bis(4-chlorophenyl) substitution reduces water solubility compared to mono-substituted esters (e.g., methyl 3-(4-chlorophenyl)propanoate) due to increased hydrophobicity .

Q & A

Basic Synthesis and Optimization

Q: What are the established multi-step synthetic routes for Methyl 3,3-bis(4-chlorophenyl)propanoate, and how can reaction parameters (e.g., temperature, catalysts) be optimized for yield and purity? A: Synthesis typically involves nucleophilic substitution or esterification reactions using 4-chlorophenyl precursors and propanoic acid derivatives. Key steps include:

- Step 1: Formation of the bis(4-chlorophenyl)propanoic acid intermediate via Friedel-Crafts alkylation or coupling reactions .

- Step 2: Esterification using methanol under acid catalysis (e.g., H₂SO₄) to yield the methyl ester .

Optimization Strategies: - Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may increase side reactions; reflux conditions are common .

- Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in aryl coupling steps .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while methanol is preferred for esterification .

Advanced Structural Characterization

Q: Which analytical techniques are critical for resolving structural ambiguities in this compound, particularly regarding regioisomerism? A:

- NMR Spectroscopy:

- ¹H NMR: Distinct splitting patterns of the methyl ester (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.4 ppm) confirm substitution positions .

- ¹³C NMR: Carbonyl signals (δ 170–175 ppm) and aromatic carbons differentiate regioisomers .

- High-Resolution Mass Spectrometry (HRMS): Exact mass (<±2 ppm) verifies molecular formula and rules out halogenated by-products .

- X-ray Crystallography: Resolves stereoelectronic effects of the 4-chlorophenyl groups on the propanoate backbone .

Data Contradictions in Biological Activity

Q: How should researchers address conflicting reports on the bioactivity of this compound in enzyme inhibition studies? A: Contradictions often arise from:

- Assay Variability: Differences in enzyme sources (e.g., human vs. bacterial) or substrate concentrations .

- Solubility Issues: Low aqueous solubility may lead to inconsistent dosing; use of DMSO carriers requires strict control (<1% v/v) .

Resolution Strategies: - Dose-Response Curves: Establish IC₅₀ values across multiple replicates and assay conditions .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding interactions with target enzymes, clarifying mechanism discrepancies .

Stereochemical Impact on Reactivity

Q: How does the stereochemistry of this compound derivatives influence their reactivity in nucleophilic substitution reactions? A:

- Steric Effects: Bulky 4-chlorophenyl groups hinder nucleophilic attack at the β-carbon, favoring α-substitution in (R)-configured derivatives .

- Electronic Effects: Electron-withdrawing Cl atoms increase electrophilicity of the carbonyl carbon, accelerating aminolysis or hydrolysis .

Experimental Validation: - Chiral HPLC: Separates enantiomers to assess stereospecific reactivity .

- Kinetic Studies: Compare rate constants (k) for (R)- and (S)-isomers under identical conditions .

Solvent Effects on Synthesis Yield

Q: What solvent systems maximize yield in the esterification step of this compound synthesis? A:

| Solvent | Dielectric Constant (ε) | Yield (%) | By-Products Observed |

|---|---|---|---|

| Methanol | 32.7 | 85–90 | Minimal |

| Ethanol | 24.3 | 70–75 | Diethyl ester traces |

| DMF | 36.7 | 60–65 | Hydrolysis products |

| Optimal Choice: Methanol provides high polarity for protonation and minimizes side reactions . |

Advanced Applications in Drug Discovery

Q: How can this compound serve as a scaffold for designing protease inhibitors? A:

- Pharmacophore Modeling: The 4-chlorophenyl groups mimic hydrophobic binding pockets in proteases (e.g., HIV-1 protease) .

- Derivatization: Introduce sulfonamide or trifluoromethyl groups at the β-position to enhance binding affinity .

- In Silico Screening: Virtual libraries of derivatives predict ADMET properties, reducing experimental attrition .

Contamination Analysis in NMR Samples

Q: How can trace impurities (e.g., unreacted 4-chlorophenyl precursors) be identified and quantified in NMR spectra of this compound? A:

- ²D NMR (HSQC/HMBC): Correlates residual aromatic protons with carbonyl carbons to detect unesterified propanoic acid .

- Spiking Experiments: Add authentic 4-chlorophenyl standards to confirm impurity signals .

- Quantitative ¹H NMR (qNMR): Integrates impurity peaks against an internal standard (e.g., TMS) for precise quantification .

Stability Under Accelerated Degradation Conditions

Q: What degradation pathways dominate when this compound is exposed to light or humidity, and how can stability be improved? A:

- Photodegradation: UV light induces C-Cl bond cleavage, forming 4-hydroxyphenyl derivatives; use amber glassware and antioxidants (e.g., BHT) .

- Hydrolysis: Ester cleavage in humid environments produces 3,3-bis(4-chlorophenyl)propanoic acid; lyophilization or desiccant storage mitigates this .

Accelerated Testing: - ICH Guidelines: Perform stress testing at 40°C/75% RH for 6 months to model long-term stability .

Comparative Reactivity with Structural Analogs

Q: How does replacing chlorine with fluorine in this compound affect its chemical reactivity and bioactivity? A:

| Modification | Reactivity Change | Bioactivity Impact |

|---|---|---|

| 4-Fluorophenyl | Increased electrophilicity | Enhanced enzyme inhibition |

| 4-Bromophenyl | Slower substitution rates | Higher cytotoxicity |

| 4-Methoxyphenyl | Reduced steric hindrance | Lower logP (improved solubility) |

| Fluorine’s electronegativity enhances hydrogen bonding but reduces metabolic stability compared to chlorine . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.